4-Pentylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1198284-50-2 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.74 g/mol |
IUPAC Name |
4-pentylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-5-10-6-8-11-9-7-10;/h10-11H,2-9H2,1H3;1H |
InChI Key |
JKUBRTDPWKPSFF-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCNCC1.Cl |
Canonical SMILES |
CCCCCC1CCNCC1.Cl |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 4 Pentylpiperidine Hydrochloride
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic connectivity, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment of each atom and how they are connected.
For 4-pentylpiperidine (B8805743) hydrochloride, the proton (¹H) NMR spectrum is expected to reveal distinct signals for the protons of the pentyl chain and the piperidine (B6355638) ring. The terminal methyl group (CH₃) of the pentyl chain would likely appear as a triplet, while the methylene (B1212753) groups (CH₂) would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons. The protons on the piperidine ring, particularly those on the carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the pentyl group (C4), would provide key structural information. The presence of the hydrochloride salt would lead to a downfield shift of the protons near the positively charged nitrogen atom.
The carbon-13 (¹³C) NMR spectrum provides information on the number and type of carbon atoms in the molecule. For 4-pentylpiperidine hydrochloride, distinct signals would be expected for each of the five carbons in the pentyl group and the unique carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the presence of the pentyl substituent and the protonation of the nitrogen atom.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the pentyl chain and the piperidine ring. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, providing a definitive link between the ¹H and ¹³C assignments.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |
| H-1' (pentyl) | ~0.9 | ~14 | Triplet |
| H-2' (pentyl) | ~1.3 | ~22 | Multiplet |
| H-3' (pentyl) | ~1.2 | ~32 | Multiplet |
| H-4' (pentyl) | ~1.2 | ~29 | Multiplet |
| H-5' (pentyl) | ~1.4 | ~36 | Multiplet |
| H-2, H-6 (piperidine) | ~3.0-3.5 | ~45-50 | Multiplet |
| H-3, H-5 (piperidine) | ~1.5-2.0 | ~28-33 | Multiplet |
| H-4 (piperidine) | ~1.4-1.8 | ~35-40 | Multiplet |
| NH₂⁺ | Variable | - | Broad singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 2700-2400 cm⁻¹, which is characteristic of the N-H stretching vibration of a secondary ammonium (B1175870) salt (R₂NH₂⁺). The C-H stretching vibrations of the pentyl and piperidine moieties would appear in the 3000-2850 cm⁻¹ region. Fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-H bending, C-C stretching, and C-N stretching vibrations, providing a unique signature for the molecule.
Raman spectroscopy, which relies on the scattering of light, would also provide valuable information. nist.gov The C-H and C-C stretching vibrations are typically strong in Raman spectra. The spectrum of piperidine hydrochloride itself shows characteristic Raman shifts that would be expected to be present, with additional bands corresponding to the pentyl group. researchgate.netchemicalbook.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (R₂NH₂⁺) | 2700-2400 (broad) | IR |
| C-H Stretch (Aliphatic) | 3000-2850 | IR, Raman |
| C-H Bend | 1470-1350 | IR, Raman |
| C-N Stretch | 1250-1020 | IR |
| C-C Stretch | 1200-800 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound, the molecular weight of the free base (4-pentylpiperidine) is 155.28 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ for the free base would be observed at m/z 155. A common fragmentation pathway for piperidine derivatives involves the cleavage of the ring. The fragmentation of N-pentylpiperidine, a constitutional isomer, shows a base peak at m/z 98, resulting from the loss of a butyl radical. nist.gov Similar fragmentation patterns involving the loss of alkyl fragments from the pentyl chain and cleavage of the piperidine ring would be expected for 4-pentylpiperidine. The presence of the hydrochloride salt can be confirmed by observing the isotopic pattern of chlorine in certain fragments or by analyzing in negative ion mode. rsc.org
Table 3: Predicted Mass Spectrometry Data for 4-Pentylpiperidine
| m/z | Proposed Fragment | Significance |
| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (Free Base) |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical |
| 126 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at the pentyl chain |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the pentyl group |
X-ray Crystallography for Solid-State Structure Analysis
Determination of Crystal Lattice Parameters and Space Group
To perform X-ray crystallography, a single crystal of this compound of suitable quality must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. The space group describes the symmetry elements present in the crystal lattice. The solution and refinement of the crystal structure would reveal the precise coordinates of each atom in the unit cell, confirming the connectivity of the 4-pentylpiperidine cation and the location of the chloride anion. It would also provide details about intermolecular interactions, such as hydrogen bonding between the ammonium proton and the chloride anion, which are crucial for the stability of the crystal lattice. nih.govnih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
Note: These are hypothetical values and would need to be determined experimentally.
Conformational Analysis of the Piperidine Ring in Crystalline State
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is known to adopt a chair conformation to minimize steric and torsional strain. It is highly probable that in the crystalline state of this compound, the piperidine ring would also exhibit a stable chair conformation.
In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For a 4-substituted piperidine, the substituent—in this case, a pentyl group—would preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. This equatorial orientation is the more sterically favorable and, therefore, the more stable conformation.
While specific dihedral angles and bond lengths for this compound are not available, data from analogous 4-substituted piperidinium (B107235) chlorides would be expected to show similar trends. For instance, studies on compounds like 4-methylpiperidinium salts consistently show the piperidinium ring in a chair conformation with the substituent in an equatorial position. nih.govnih.govresearchgate.net
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The crystalline structure of this compound would be significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The protonated nitrogen atom of the piperidinium cation (N-H+) acts as a hydrogen bond donor, while the chloride anion (Cl-) serves as a hydrogen bond acceptor.
Below is a table summarizing the expected intermolecular interactions in the crystalline state of this compound, based on known data from similar compounds.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | N-H (Piperidinium) | Cl- | Primary interaction dictating the main structural motifs. |
| Hydrogen Bond | C-H (Piperidine Ring) | Cl- | Secondary interactions contributing to lattice stability. |
| Hydrogen Bond | C-H (Pentyl Chain) | Cl- | Weaker interactions influencing local packing. |
| Van der Waals Forces | Pentyl Chain - Pentyl Chain | - | Hydrophobic interactions influencing the overall arrangement of molecules. |
Computational and Theoretical Chemistry Studies of 4 Pentylpiperidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-pentylpiperidine (B8805743) hydrochloride, these calculations can predict its electronic structure and reactivity without the need for empirical data.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-pentylpiperidine hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its optimized geometry, bond lengths, bond angles, and Mulliken atomic charges. nih.gov These ground state properties are crucial for understanding the molecule's stability and its interactions with its environment.
A recent study on piperidine (B6355638) derivatives highlighted the use of DFT to gain insights into molecular geometry and electronic stability. researchgate.net Such calculations for this compound would reveal the precise three-dimensional arrangement of its atoms and the distribution of electron density across the molecule.
Table 1: Representative Optimized Geometrical Parameters of this compound (Hypothetical Data based on similar piperidine derivatives)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.47 | |
| C-C (ring) | 1.54 | |
| C-H | 1.09 | |
| N-H | 1.02 | |
| C-N-C | 111.5 | |
| H-N-H | 109.5 | |
| C-C-C (ring) | 111.0 |
Molecular Orbital Analysis (HOMO-LUMO Gap and Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
For this compound, the protonated nitrogen atom would significantly lower the energy of the HOMO, making the molecule less prone to oxidation compared to its free base form. The pentyl group, being an electron-donating group, would slightly raise the HOMO energy. DFT calculations can provide precise energy values for these orbitals.
Table 2: Representative HOMO-LUMO Energies and Gap for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 10.6 |
Calculation of Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity can be described using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, Fukui function analysis would likely indicate that the regions around the positively charged nitrogen atom are susceptible to nucleophilic attack, should a reaction occur that overcomes the stability of the salt.
Conformational Analysis and Energy Landscapes of this compound
The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. The pentyl group at the 4-position can be in either an axial or an equatorial position. Conformational analysis aims to determine the relative energies of these conformers and the energy barriers between them.
Studies on 4-substituted piperidines have shown that the conformational preference is influenced by the nature of the substituent. nih.gov For a bulky group like the pentyl group, the equatorial conformation is generally more stable due to reduced steric hindrance (1,3-diaxial interactions). Protonation of the nitrogen atom can further influence the conformational equilibrium. nih.gov Molecular mechanics calculations, using force fields like COSMIC, and DFT methods can be employed to calculate the potential energy surface and identify the most stable conformers. nih.gov
Table 3: Representative Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-Pentyl | 0.00 | 98.2 |
| Axial-Pentyl | 2.50 | 1.8 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time, including its conformational changes and interactions with solvent molecules. researchgate.net For this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule and the dynamics of the hydrogen bonding network between the piperidinium (B107235) proton, the chloride ion, and water molecules.
MD simulations on piperidine derivatives have been used to understand their conformational stability and interactions in a biological environment. researchgate.netresearchgate.netnih.govnih.gov Such simulations for this compound would involve placing the molecule in a box of explicit solvent molecules and solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides valuable information on the molecule's flexibility and its interactions with the surrounding medium.
Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the molecular structure. DFT calculations at a suitable level of theory (e.g., GIAO method) can provide accurate predictions of 1H and 13C NMR chemical shifts. researchgate.net
For this compound, theoretical NMR predictions would be invaluable for assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. researchgate.net The predicted chemical shifts would be sensitive to the conformation of the piperidine ring and the position of the pentyl group. Discrepancies between predicted and experimental spectra can often point to specific solvent effects or dynamic processes not fully captured by the computational model.
Table 4: Representative Predicted vs. Experimental 13C NMR Chemical Shifts for this compound (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2/C6 (ring) | 45.2 | 45.8 |
| C3/C5 (ring) | 30.5 | 31.1 |
| C4 (ring) | 34.8 | 35.4 |
| C1' (pentyl) | 37.1 | 37.6 |
| C2' (pentyl) | 28.9 | 29.5 |
| C3' (pentyl) | 22.6 | 23.2 |
| C4' (pentyl) | 31.8 | 32.4 |
| C5' (pentyl) | 14.1 | 14.5 |
No Publicly Available Research on the Computational Investigation of Reaction Mechanisms Involving this compound
A thorough review of scientific literature and chemical databases reveals a lack of publicly available research specifically detailing the computational and theoretical chemistry studies of this compound. In particular, no studies were found that computationally investigate the reaction mechanisms involving this specific compound.
Computational chemistry utilizes computer simulations to study the structure, properties, and reactivity of molecules. Investigations into reaction mechanisms typically involve methods like Density Functional Theory (DFT) to map out potential energy surfaces, locate transition states, and calculate activation energies. This allows researchers to understand the step-by-step pathway of a chemical reaction at a molecular level.
While computational studies are common for a wide range of organic molecules, including various piperidine derivatives, it appears that this compound has not been the specific subject of such in-depth mechanistic investigations. The reasons for this could include a niche application area or a straightforward and well-understood reactivity that has not necessitated complex computational elucidation.
Consequently, it is not possible to provide detailed research findings or data tables on the computational investigation of reaction mechanisms involving this compound as requested. Such an analysis would require original research that has not been published in the accessible scientific domain.
Table of Compounds Mentioned
Chemical Reactivity and Transformational Chemistry of 4 Pentylpiperidine Hydrochloride
Reactions at the Piperidine (B6355638) Nitrogen Atom
The reactivity at the nitrogen atom of 4-pentylpiperidine (B8805743) hydrochloride is contingent on its state as a salt. The protonated nitrogen can participate in salt exchange reactions, while deprotonation to the free amine, 4-pentylpiperidine, is a prerequisite for nucleophilic substitution and derivatization reactions.
To engage in nucleophilic reactions, 4-pentylpiperidine hydrochloride must first be converted to its free base form, 4-pentylpiperidine, typically by treatment with a base like sodium hydroxide (B78521) or potassium carbonate. oxfordreference.comyoutube.com The deprotonated secondary amine is a potent nucleophile and can undergo a variety of derivatization reactions.
Common derivatizations include N-alkylation and N-acylation. N-alkylation with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base yields N-alkyl-4-pentylpiperidines. researchgate.netnih.gov The choice of solvent and base is crucial; for instance, potassium carbonate in a solvent like dimethylformamide (DMF) is a common system. researchgate.net Reductive amination offers an alternative route, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a tertiary amine. sciencemadness.orgsciencemadness.org
N-acylation can be achieved by reacting 4-pentylpiperidine with acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically robust and proceed with high yield.
Table 1: Representative Nucleophilic Derivatization Reactions of 4-Pentylpiperidine This table is based on general reactivity patterns of secondary amines like piperidine and its derivatives.
| Reaction Type | Reagent Class | Product Class | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-4-pentylpiperidine | K₂CO₃, DMF or MeCN researchgate.net |
| Reductive Amination | Aldehyde/Ketone (R'C(O)R'') | N-Alkyl-4-pentylpiperidine | NaBH(OAc)₃, Dichloroethane sciencemadness.orgsciencemadness.org |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-4-pentylpiperidine | Triethylamine, CH₂Cl₂ |
| N-Arylation | Aryl Halide (Ar-X) | N-Aryl-4-pentylpiperidine | Palladium catalyst, base |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | Protic or aprotic solvent |
This compound is a crystalline solid, a form that often enhances stability and ease of handling compared to the free amine. oxfordreference.com The stability of amine hydrochlorides is influenced by the solvent, or diluent. Studies on similar amine hydrohalides show that their aggregation and hydration levels depend on the polarity of the organic solvent. pitt.edu For instance, hydration of amine salts in nonpolar solvents like cyclohexane (B81311) is generally higher than in chloroform. pitt.edu
Salt exchange reactions can be performed to replace the chloride anion with other anions. This is typically achieved by reacting the hydrochloride salt with the salt of a different acid. The outcome of these equilibria depends on factors like lattice energies of the salts and solvation energies of the ions. Liberation of the free amine is readily accomplished by adding a strong base, such as sodium hydroxide, to an aqueous solution of the salt. oxfordreference.com Conversely, bubbling dry ammonia (B1221849) gas through a non-polar suspension of an amine hydrochloride may not be effective for basification, especially for aliphatic amines which are typically more basic than ammonia. stackexchange.com
Reactions at the Piperidine Carbon Skeleton
Transformations involving the carbon framework of 4-pentylpiperidine are more complex and often require specific catalytic systems to achieve selectivity.
Direct and selective functionalization of the C-H bonds on the pentyl chain of 4-pentylpiperidine is a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer potential pathways. yale.edu These reactions often rely on directing groups to guide the catalyst to a specific position. While direct examples on 4-pentylpiperidine are not abundant, research on the functionalization of unactivated alkyl chains in other contexts provides a basis for potential transformations.
The 4-position of the piperidine ring in this compound is a quaternary carbon, making it sterically hindered and generally unreactive towards substitution without cleavage of a carbon-carbon bond. Research on the functionalization of piperidines often focuses on the C-H bonds at the C2, C3, or C4 positions of the parent ring. researchgate.net For a 4-substituted piperidine, reactivity at this position would likely involve harsh conditions or advanced catalytic methods designed for C-C bond activation, which are not commonly reported for this specific substrate. Synthetic strategies for preparing 4-substituted piperidines often involve building the ring from acyclic precursors or functionalizing a pre-existing piperidone at the 4-position before the substituent is introduced. kcl.ac.ukdtic.mil For instance, Suzuki coupling protocols have been used to create 4-benzyl piperidines from N-Boc-4-methylene piperidine, demonstrating a method to form a C-C bond at the 4-position. organic-chemistry.org
Catalytic Reactions Involving this compound as Substrate or Catalyst Component
This compound and its derivatives can play roles in catalysis, either as the molecule being transformed or as part of the catalytic system itself.
As a substrate, the hydrogenation of a related pyridine (B92270) precursor, a 4-pentylpyridinium salt, could be catalytically reduced to form 4-pentylpiperidine. Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a known method for producing chiral piperidines. dicp.ac.cn
As a catalyst component, the piperidinium (B107235) cation can be a constituent of ionic liquids. alfa-chemistry.com These piperidinium-based ionic liquids have applications in various catalytic processes, including fuel desulfurization. alfa-chemistry.com Furthermore, piperidinium salts can be precursors for platinum complexes that serve as highly active and recyclable catalysts in hydrosilylation reactions. mdpi.com Studies have shown that complexes containing a six-membered piperidinium ring can exhibit greater stability than those with five-membered pyrrolidinium (B1226570) rings. mdpi.com The free amine, 4-pentylpiperidine, can also act as a base or an organocatalyst in various transformations.
Table 2: Catalytic Roles Associated with Piperidine-Based Compounds This table illustrates potential catalytic applications based on known reactivity of piperidinium salts and related structures.
| Catalytic Role | Compound Type | Reaction | Reference |
| Catalyst Precursor | Piperidinium hexachloroplatinate | Hydrosilylation of alkenes | mdpi.com |
| Ionic Liquid Component | Piperidinium-based ionic liquids | Catalytic oxidative desulfurization | alfa-chemistry.com |
| Organocatalyst (as free base) | 4-Pentylpiperidine | Enamine catalysis, Michael additions | General Principle |
| Substrate for Catalytic Rxn | 4-Pentylpyridinium Salt | Asymmetric Hydrogenation | dicp.ac.cn |
Mechanistic Studies of Key Chemical Transformations
The chemical behavior of this compound is largely dictated by the reactivity of the piperidine ring and its appended pentyl group. Mechanistic studies, while not always specific to this exact molecule, provide a fundamental understanding of the key transformations it can undergo. These transformations primarily include its synthesis through the reduction of a corresponding pyridine derivative and the subsequent reactions of the piperidine nitrogen.
Catalytic Hydrogenation of 4-Pentylpyridine (B1585831)
A primary route for the synthesis of 4-pentylpiperidine is the catalytic hydrogenation of 4-pentylpyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The mechanism of this transformation, while complex, is generally understood to proceed through a series of steps on the surface of a heterogeneous metal catalyst.
The reaction is initiated by the adsorption of the 4-pentylpyridine molecule onto the catalyst surface. The pyridine ring interacts with the active sites of the metal catalyst, which weakens the aromatic π-system and facilitates the addition of hydrogen. Hydrogen gas (H₂) is also adsorbed onto the catalyst surface, where it dissociates into atomic hydrogen.
The adsorbed hydrogen atoms are then sequentially transferred to the carbon and nitrogen atoms of the pyridine ring. This process is believed to occur in a stepwise manner, leading to partially hydrogenated intermediates such as dihydropyridine (B1217469) and tetrahydropyridine (B1245486) species. These intermediates are typically highly reactive and are further hydrogenated to the final piperidine product. The addition of hydrogen atoms generally occurs from the same side of the pyridine ring, a process known as syn-addition, due to the spatial constraints of the catalyst surface. researchgate.net
The presence of the 4-pentyl group can influence the rate and selectivity of the reaction. Steric hindrance from the pentyl group might affect the orientation of the pyridine ring on the catalyst surface, potentially influencing the regioselectivity of the initial hydrogen addition. However, detailed mechanistic studies specifically investigating the electronic and steric effects of a 4-pentyl substituent on the hydrogenation of pyridine are not extensively documented in publicly available literature.
| Catalyst | Typical Conditions | Selectivity for Piperidine | Reference |
|---|---|---|---|
| Platinum (Pt) on Carbon | Low pressure H₂, room temperature | High | researchgate.net |
| Palladium (Pd) on Carbon | Varying pressures and temperatures | High | researchgate.net |
| Ruthenium (Ru) on Carbon | High pressure and temperature | Very High | nih.gov |
| Rhodium (Rh) on Carbon | Mild conditions | High | researchgate.net |
Reductive Amination
Reductive amination represents another significant pathway for the synthesis of substituted piperidines, including 4-pentylpiperidine. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of 4-pentylpiperidine, a plausible route would involve the reaction of a pentyl-substituted ketone with an amine that can form the piperidine ring, or the reaction of a piperidone derivative.
A key aspect of this reaction is the selective reduction of the intermediate imine or iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this purpose due to its mild nature and selectivity.
Mechanistic studies, including Density Functional Theory (DFT) calculations, have elucidated the pathway for reductive amination. nih.gov The reaction proceeds through the initial formation of a carbinolamine intermediate from the reaction of the carbonyl group with the amine. This is followed by dehydration to form an imine or its protonated form, the iminium ion. The reducing agent then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product. The selectivity of NaBH(OAc)₃ is attributed to the lower energy barrier for the reduction of the iminium ion compared to the starting carbonyl compound. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of the amine on the carbonyl group | Carbinolamine |
| 2 | Dehydration of the carbinolamine | Imine/Iminium ion |
| 3 | Hydride transfer from the reducing agent to the iminium ion | Final amine product |
N-Alkylation of 4-Pentylpiperidine
Once formed, the secondary amine of 4-pentylpiperidine can undergo further functionalization, with N-alkylation being a primary example. To undergo this reaction, the hydrochloride salt must first be neutralized to the free base, 4-pentylpiperidine. The lone pair of electrons on the nitrogen atom of the free base then acts as a nucleophile.
The mechanism of N-alkylation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, leading to the formation of a new carbon-nitrogen bond. This occurs in a single concerted step where the nucleophile attacks as the leaving group departs.
The transition state of this reaction involves a trigonal bipyramidal geometry at the carbon atom being attacked, with the nucleophilic nitrogen and the leaving group occupying the axial positions. The rate of the reaction is dependent on the concentration of both the amine and the alkylating agent. The nature of the alkyl group and the leaving group on the alkylating agent also significantly influences the reaction rate. Less sterically hindered alkyl halides and better leaving groups will generally lead to a faster reaction.
| Component | Role | Example |
|---|---|---|
| Nucleophile | Attacks the electrophilic carbon | 4-Pentylpiperidine (free base) |
| Electrophile | Undergoes nucleophilic attack | Alkyl halide (e.g., methyl iodide) |
| Transition State | A high-energy, transient species | Trigonal bipyramidal geometry at the alkyl carbon |
| Product | The resulting N-alkylated piperidine | N-Alkyl-4-pentylpiperidine |
Applications of 4 Pentylpiperidine Hydrochloride in Organic Synthesis and Advanced Chemical Materials Research
4-Pentylpiperidine (B8805743) hydrochloride, a derivative of the ubiquitous piperidine (B6355638) heterocycle, is a compound of increasing interest in the fields of organic synthesis and materials science. The piperidine scaffold is a privileged structure, appearing in a vast array of natural products and pharmaceuticals. ajchem-a.comnih.gov The introduction of a pentyl group at the 4-position imparts specific lipophilic characteristics, making 4-pentylpiperidine and its hydrochloride salt a valuable and versatile chemical entity. This article explores its role as a fundamental building block, a precursor for advanced ligands, a reagent in complex syntheses, and its potential in the development of novel polymers and functional materials.
Analytical Methodologies for 4 Pentylpiperidine Hydrochloride Quantification and Detection
Chromatographic Separation and Analysis Techniques
Chromatographic methods are powerful tools for the separation and quantification of 4-Pentylpiperidine (B8805743) hydrochloride from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-Pentylpiperidine hydrochloride. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.
For piperidine (B6355638) derivatives that lack a strong UV chromophore, derivatization or the use of specialized detectors is often necessary. A common approach is pre-column derivatization, where the analyte is reacted with a labeling agent to enhance its detectability. For instance, a method for determining piperidine and its hydrochloride salt in pharmaceutical preparations involves pre-column derivatization with 4-toluenesulfonyl chloride. nih.gov This derivatization allows for sensitive UV detection.
Alternatively, for compounds with poor UV absorbance, Charged Aerosol Detection (CAD) offers a universal detection method. An isocratic reversed-phase HPLC method with CAD has been developed for the quantitative determination of 4-methanesulfonyl-piperidine, a related compound. researchgate.netepa.gov This approach utilizes an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to improve the retention of the basic piperidine compound on a C18 column. researchgate.netepa.gov
The validation of these HPLC methods is critical to ensure their reliability. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Example of HPLC Method Parameters for Piperidine Analysis
| Parameter | Condition |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Water with 0.1% phosphoric acid (A) and acetonitrile (B52724) (B) (32:68, V/V) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 251 nm researchgate.net |
| Injection Volume | 20 µL nih.gov |
| Column Temperature | 35 ± 0.2 °C nih.gov |
Table 2: Validation Data for a Validated RP-HPLC Method for a Piperidine Analogue researchgate.net
| Validation Parameter | Result |
| Linearity (r) | > 0.99 |
| Concentration Range | 100-10000 µg/mL |
| Limit of Quantitation (LOQ) | 3.9 ng/mL |
| Limit of Detection (LOD) | 13.1 ng/mL |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not directly volatile, it can be analyzed by GC after conversion to its more volatile free base form or through derivatization.
A GC method for the determination of piperidine impurities in a pharmaceutical sample involves headspace sampling after alkalinization of the sample to liberate the volatile piperidine. google.com This method utilizes a flame ionization detector (FID) for quantification. google.com The choice of the capillary column is critical for achieving good separation, with columns like Agilent CP-Sil8CB-Amines being preferred for their ability to handle basic compounds. google.com
For enhanced sensitivity and specificity, GC can be coupled with a mass spectrometer (GC-MS). This technique allows for the definitive identification of the analyte based on its mass spectrum. An electron-capture gas chromatographic procedure has been developed for the analysis of a metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine, which involves extractive derivatization with pentafluorobenzoyl chloride. nih.gov This derivatization makes the analyte suitable for highly sensitive electron-capture detection. nih.gov However, it is important to note that some piperidine analogues can undergo degradation during GC analysis, particularly when injected as their hydrochloride salts. nih.gov
Table 3: Example of GC Headspace Method Parameters for Piperidine Analysis google.com
| Parameter | Condition |
| Chromatographic Column | Agilent CP-Sil8CB-Amines |
| Sample Heating Temperature | 40-150 °C |
| Injector Temperature | 120-300 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 150-450 °C |
| Carrier Gas | High Purity Nitrogen |
Quantitative Spectrophotometric Determination Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in bulk form or simple matrices.
Development of Derivatization-Based Spectrophotometric Assays
Similar to HPLC, derivatization can be employed to develop sensitive spectrophotometric assays for compounds with low native absorbance in the UV-Visible region. This involves reacting the target analyte with a chromogenic reagent to produce a colored product, the absorbance of which can be measured.
For example, a spectrophotometric method for the determination of pyridoxine (B80251) hydrochloride involves the formation of an azo dye by reacting it with diazotized 2,4-dinitroaniline. nih.gov The resulting complex exhibits a maximum absorbance at 545 nm. nih.gov Another approach for the assay of pipazethate (B1678394) HCl involves its oxidation with a known excess of potassium permanganate (B83412) in an acidic medium, followed by the determination of the unreacted oxidant by measuring the decrease in absorbance of a dye like indigo (B80030) carmine (B74029) at 610 nm. nih.gov
Direct Spectrophotometric Quantification
While derivatization enhances sensitivity, direct spectrophotometric quantification is possible if the compound exhibits sufficient absorbance at a specific wavelength. For some piperidine derivatives, direct UV spectrophotometry can be used for their estimation. researchgate.net The selection of an appropriate solvent and the determination of the wavelength of maximum absorbance (λmax) are crucial for this method. For instance, the spectrophotometric determination of fexofenadine, a piperidine derivative, can be performed at specific wavelengths in the UV region. researchgate.net
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide a highly sensitive approach for the detection and characterization of electroactive compounds. While specific applications for this compound are not extensively documented, the principles can be inferred from studies on related piperidine and piperazine (B1678402) derivatives.
The electro-oxidation of the piperazine moiety has been studied, and it was found that modifying an electrode with nickel oxide nanoparticles can have an electrocatalytic effect, lowering the oxidation potential and enhancing the detection signal. researchgate.net This principle could potentially be applied to the development of a sensitive electrochemical sensor for this compound. Techniques such as cyclic voltammetry can be used to study the electrochemical behavior of the compound and identify suitable potentials for its detection. researchgate.net
Impurity Profiling and Forensic Chemical Analysis
The quantification and detection of this compound, particularly in forensic contexts, rely heavily on impurity profiling. This process involves the identification, quantification, and characterization of impurities within a seized or synthesized sample. The unique chemical signature created by these impurities can provide critical intelligence, helping to establish links between different samples, identify specific manufacturing batches, or even elucidate the synthetic route employed. acs.org This approach is a cornerstone of chemical forensics, applied extensively to designer drugs and controlled substances. ojp.govcore.ac.uk
Impurities in a given sample of this compound can generally be categorized as organic or inorganic. Organic impurities are often more informative for forensic purposes and include starting materials, intermediates, by-products of side reactions, and degradation products. lcms.cz Inorganic impurities may include reagents, catalysts, and drying agents, while residual solvents can also be present from the synthesis and purification steps. lcms.cz
Potential Synthesis-Related Impurities
The impurity profile of this compound is intrinsically linked to its synthesis method. A common and efficient route to 4-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine (B92270). nih.govorganic-chemistry.org In the case of 4-pentylpiperidine, this process would start with 4-pentylpyridine (B1585831). nih.gov Based on this likely synthesis pathway, a range of potential impurities can be anticipated.
For instance, incomplete reduction of the pyridine ring is a common source of impurities. The reaction may be stopped prematurely or the catalyst may be inefficient, leading to the presence of unreacted 4-pentylpyridine or partially hydrogenated intermediates like 4-pentyl-1,2,3,6-tetrahydropyridine. The conditions of the hydrogenation and the specific catalyst used (e.g., Palladium on carbon, Platinum oxide, Rhodium) can also influence the formation of by-products. nih.gov Furthermore, the synthesis of the precursor, 4-pentylpyridine, can introduce its own set of impurities that may carry over into the final product.
The table below details potential impurities that could be found in a sample of this compound, stemming from a synthesis route involving the reduction of 4-pentylpyridine.
| Impurity Name | CAS Number | Impurity Type | Likely Origin |
|---|---|---|---|
| 4-Pentylpyridine | 2961-50-4 | Precursor/Starting Material | Incomplete reduction of the pyridine ring. organic-chemistry.org |
| 4-Pentyl-1,2,3,6-tetrahydropyridine | N/A | Intermediate | Partial reduction of the pyridine ring. |
| Pyridine | 110-86-1 | Precursor-Related Impurity | Impurity carried over from the synthesis of 4-pentylpyridine. |
| 2-Pentylpyridine (B1580524) | 2294-76-0 | Isomeric Impurity | Isomeric contaminant in the 4-pentylpyridine starting material. |
Forensic Chemical Analysis Methodologies
To identify and quantify this compound and its characteristic impurities, forensic laboratories employ a suite of powerful analytical techniques. The goal is to obtain a comprehensive chemical fingerprint of the sample. lcms.cz The choice of method is often dictated by the need for both high sensitivity and specificity to unambiguously identify substances. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and thermally stable compounds like piperidine derivatives. ojp.govbookpi.org The sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. The mass spectrometer then bombards the separated components with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to reference libraries for positive identification. For example, the isomeric 2-pentylpyridine shows characteristic fragments at m/z 93.0 and 106.0, which can help in distinguishing it from other isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is invaluable for analyzing less volatile compounds or those that are thermally labile. nih.govnih.gov It is also highly sensitive, capable of detecting trace-level impurities. nih.gov Since simple piperidines lack a strong UV chromophore, mass spectrometric detection is often preferred over UV detection. nih.gov LC-MS methods can be developed to separate 4-pentylpiperidine from its precursors and by-products, providing both qualitative and quantitative data. nih.gov
Infrared (IR) Spectroscopy , often in the form of Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), provides information about the functional groups present in a molecule. researchgate.net It is a rapid and non-destructive technique that can quickly identify the piperidine ring structure and the presence of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural elucidation of the target compound and any unknown impurities. researchgate.net While less common for routine forensic screening, it is a powerful tool for characterizing novel substances or resolving ambiguities in mass spectrometry data.
The table below summarizes the roles of these key analytical techniques in the forensic analysis of this compound.
| Analytical Technique | Primary Role in Analysis | Information Obtained |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. shimadzu.com | Retention time, molecular weight, and characteristic fragmentation patterns for structural confirmation. bookpi.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and quantification of non-volatile and trace-level impurities. nih.gov | Retention time, precise mass, and daughter ion spectra for unambiguous identification and quantification. nih.gov |
| Infrared (IR) Spectroscopy | Functional group identification. researchgate.net | Confirms the presence of the piperidine ring (N-H stretch, C-N stretch) and hydrochloride salt. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. acs.org | Provides detailed information on the carbon-hydrogen framework, confirming the structure of the main component and impurities. researchgate.net |
By combining these methodologies, forensic chemists can construct a detailed impurity profile of a this compound sample. This profile serves as a chemical signature that can be used to compare different seizures, potentially linking them to a common manufacturing source or distribution network, thereby providing actionable intelligence for law enforcement agencies. acs.org
Future Research Directions and Perspectives for 4 Pentylpiperidine Hydrochloride
Advancements in Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. nih.gov The synthesis of piperidines, traditionally reliant on the hydrogenation of pyridine (B92270) feedstocks which can involve harsh conditions and precious metal catalysts, is a key area for green innovation. rsc.orgnih.gov Future research for synthesizing 4-Pentylpiperidine (B8805743) hydrochloride will likely focus on adopting these greener alternatives to improve efficiency, reduce waste, and utilize renewable resources.
Promising sustainable approaches include:
Biocatalysis and Chemo-enzymatic Methods: The use of enzymes, such as amine oxidases and ene-reductases, offers high stereoselectivity under mild conditions. nih.gov A chemo-enzymatic approach combining chemical synthesis with biocatalysis can efficiently convert activated pyridines into stereo-defined piperidines. nih.gov This could be adapted for the synthesis of chiral analogues of 4-pentylpiperidine.
Catalytic Hydrogenation from Renewable Sources: Innovations are emerging for the synthesis of piperidine (B6355638) from bio-renewable resources like tetrahydrofurfurylamine, which can be derived from biomass. rsc.org This process, using catalysts like Rh-ReOx/SiO2, provides a high yield and represents a significant step away from fossil fuel-based starting materials. rsc.org
Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch reactions. Applying flow chemistry to the hydrogenation of a corresponding pyridine precursor could lead to a more efficient and controlled synthesis of 4-Pentylpiperidine hydrochloride.
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are inherently atom-economical. nih.gov Designing an MCR strategy for assembling the 4-pentylpiperidine core would significantly reduce the number of synthetic steps, solvent usage, and purification needs. news-medical.net
Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives
| Methodology | Traditional Approach (e.g., Pyridine Hydrogenation) | Green/Sustainable Alternative | Potential Advantage for 4-Pentylpiperidine Synthesis |
|---|---|---|---|
| Starting Materials | Fossil fuel-based pyridine rsc.org | Biomass-derived precursors (e.g., tetrahydrofurfurylamine) rsc.org | Reduced carbon footprint and reliance on non-renewable resources. |
| Catalysts | Often requires precious metals (e.g., Palladium, Rhodium) under harsh conditions nih.govnews-medical.net | Biocatalysts (enzymes), earth-abundant metal catalysts (e.g., Cobalt, Nickel) nih.govnih.govnews-medical.net | Lower cost, reduced metal toxicity, and milder reaction conditions. |
| Process Type | Batch processing | Continuous flow chemistry, One-pot reactions, Multicomponent reactions nih.govnews-medical.net | Improved safety, efficiency, scalability, and reduced waste generation. |
| Stereoselectivity | Often difficult to control, may produce racemic mixtures nih.gov | High stereoselectivity achievable with enzymatic methods nih.gov | Access to specific enantiomerically pure forms of the compound. |
Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Understanding
A deep understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its behavior and designing new applications. The integration of advanced analytical methods provides a powerful toolkit for this purpose.
Spectroscopic Characterization: While standard techniques like 1H NMR, 13C NMR, and FTIR are fundamental, advanced methods can offer deeper insights. nih.govresearchgate.net Two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively establish connectivity, while Nuclear Overhauser Effect (NOE) experiments can elucidate the preferred conformation of the pentyl group relative to the piperidine ring. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming elemental composition with high confidence. For complex systems, the coupling of techniques like electron energy-loss spectroscopy (EELS) with Raman spectroscopy can provide detailed information on local chemistry and bonding environments. arxiv.org
Computational Chemistry: Computational studies are becoming indispensable for complementing experimental data. rsc.org
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry of this compound, predict its vibrational frequencies (for comparison with IR spectra), and calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity. nih.gov
Molecular Docking and Dynamics: In exploring potential applications, such as in materials science or catalysis, molecular docking simulations can predict how the molecule interacts with a target structure, like a protein's active site or a metal surface. nih.govnih.gov Molecular dynamics (MD) simulations can further reveal the stability of these interactions over time. rsc.org
Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular interactions within a crystal lattice, quantifying the types and relative importance of contacts (e.g., hydrogen bonds, van der Waals forces) that govern the solid-state structure. nih.gov
Table 2: Advanced Analytical Techniques for Characterizing this compound
| Technique | Type | Information Gained | Relevance for 4-Pentylpiperidine HCl |
|---|---|---|---|
| 2D NMR Spectroscopy (e.g., COSY, NOESY) | Spectroscopic | Unambiguous proton-proton correlations and spatial proximities. | Confirms the structure and determines the 3D conformation in solution. |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure (HOMO/LUMO), predicted spectra. nih.gov | Provides a theoretical understanding of stability, reactivity, and spectral properties. |
| Molecular Docking | Computational | Preferred binding orientation and affinity with a target molecule. nih.gov | Predicts potential interactions for new applications (e.g., as a ligand or inhibitor). |
| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions in the solid state. nih.gov | Understands crystal packing and the forces governing its structure. |
| High-Resolution Mass Spectrometry (HRMS) | Spectroscopic | Precise molecular weight and elemental composition. | Confirms the chemical formula with high accuracy. |
Discovery of Novel Chemical Reactivity Patterns
Exploring new ways to functionalize the 4-pentylpiperidine scaffold can unlock derivatives with entirely new properties. Modern synthetic organic chemistry offers powerful tools to modify such saturated heterocyclic systems, moving beyond classical N-alkylation or acylation.
Future research could investigate:
C–H Bond Functionalization: This transformative strategy allows for the direct conversion of strong C–H bonds into new C–C, C–N, or C–O bonds, bypassing the need for pre-functionalized substrates. Applying C–H functionalization to the piperidine ring or the pentyl chain of this compound would provide a highly efficient route to novel analogues. Recent advances have used biocatalytic C-H oxidation to selectively add hydroxyl groups to piperidine molecules. news-medical.net
Radical-Mediated Reactions: The use of radical chemistry, for instance through photoredox or electrochemical catalysis, can enable unique bond formations that are complementary to traditional ionic pathways. nih.gov For example, a radical cross-coupling reaction could attach new aryl or alkyl fragments to the piperidine ring. news-medical.net
Ring-Opening and Ring-Expansion Reactions: Subjecting the piperidine ring to specific catalytic conditions could lead to ring-opening to form functionalized linear amines or ring-expansion to create larger azacycles like azepanes. mdpi.com These transformations would dramatically alter the molecular skeleton, providing access to entirely different chemical spaces.
Annulation Reactions: Tunable [4+2] annulation strategies can be employed to construct new rings fused to the piperidine core, creating complex polycyclic structures directly from olefinic partners. rsc.org This could be used to build rigid, three-dimensional scaffolds based on the 4-pentylpiperidine framework.
Expansion into New Non-Pharmacological Chemical Applications
While piperidine derivatives are prominent in pharmaceuticals, their unique chemical properties make them suitable for a range of other applications. nih.govencyclopedia.pub Future research on this compound could pivot towards its use in materials science, catalysis, and agriculture.
Potential non-pharmacological applications include:
Corrosion Inhibitors: The nitrogen atom in the piperidine ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The pentyl group could enhance this effect by creating a hydrophobic barrier. Research could evaluate its efficacy in protecting steel or other alloys in various corrosive environments.
Building Blocks for Polymers and Materials: The piperidine ring can be incorporated into polymer backbones or as a pendant group to create materials with specific thermal or optical properties. The 4-pentyl group could act as an internal plasticizer or modify the material's solubility and morphology. There is potential for its use in developing new materials. smolecule.com
Ligands in Homogeneous Catalysis: The piperidine nitrogen can coordinate to transition metals, making derivatives useful as ligands in catalysis. The steric and electronic properties imparted by the pentyl group could influence the catalyst's activity and selectivity in reactions such as cross-couplings or hydrogenations.
Ionic Liquids and Phase-Transfer Catalysts: By quaternizing the piperidine nitrogen with a suitable alkyl chain, it is possible to synthesize ionic liquids or phase-transfer catalysts. The 4-pentyl substituent would influence the physical properties of the resulting salt, such as its melting point, viscosity, and solubility, making it tunable for specific applications in green chemistry.
Table 3: Potential Non-Pharmacological Applications for 4-Pentylpiperidine Derivatives
| Application Area | Proposed Role of the Molecule | Key Structural Features | Research Objective |
|---|---|---|---|
| Material Science | Monomer or additive for specialty polymers. smolecule.com | Piperidine ring for polymer backbone; pentyl group for modifying physical properties. | Synthesize and characterize new polymers with tailored thermal stability or solubility. |
| Corrosion Inhibition | Surface adsorbent and barrier-former on metals. | Nitrogen atom for surface binding; hydrophobic pentyl chain for water repellency. | Quantify the efficiency of corrosion inhibition on various metals under acidic or saline conditions. |
| Homogeneous Catalysis | Ligand for transition metal catalysts. | Nitrogen atom as a metal coordination site; pentyl group to modulate steric/electronic environment. | Develop novel catalysts for organic transformations and evaluate their performance. |
| Green Chemistry | Precursor to ionic liquids or phase-transfer catalysts. | Piperidine nitrogen for forming a quaternary ammonium (B1175870) salt; pentyl group to tune physical properties. | Synthesize and test new ionic liquids for use as environmentally friendly solvents or catalysts. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-pentylpiperidine hydrochloride, and how are they determined experimentally?
- Methodological Answer : Physicochemical properties (e.g., molecular weight, solubility, melting point) are typically determined via analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC). For example, molecular formulas and weights of analogous piperidine hydrochlorides (e.g., C12H18ClNO3S in ) are calculated using high-resolution mass spectrometry (HRMS). Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies .
Q. What spectroscopic techniques are effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton and carbon environments. For instance, the piperidine ring protons in 3-[(4-Fluorophenyl)methyl]piperidine hydrochloride () show distinct splitting patterns.
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches in piperidine at ~3300 cm).
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ in ).
Cross-referencing with computed InChI and SMILES data (e.g., ) ensures structural accuracy .
Q. What synthetic routes are commonly used for piperidine hydrochloride derivatives, and how do reaction conditions affect yield?
- Methodological Answer :
- Nucleophilic Substitution : Alkylation of piperidine precursors (e.g., 4-Fluoro-4-methylpiperidine synthesis in ).
- Hydrochloride Salt Formation : Acid-base reactions with HCl gas or aqueous HCl (e.g., ).
- Critical Parameters : Temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometry of reagents. highlights enantioselective methods using Sharpless asymmetric dihydroxylation, applicable to chiral analogs .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound synthesis be minimized?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R,R)-SalenCo III OAc in ) or kinetic resolution.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) with chiral columns (e.g., amylose-based phases).
- Computational Modeling : Predict steric hindrance and transition states using DFT calculations (analogous to ’s enantioselective pathways) .
Q. How should discrepancies between computational and experimental bioactivity data for 4-pentylpiperidine analogs be analyzed?
- Methodological Answer :
- Data Validation : Compare docking simulations (e.g., AutoDock Vina) with in vitro receptor-binding assays (e.g., ’s pharmacological studies).
- Contradiction Resolution : Adjust force fields in molecular dynamics (MD) simulations or re-evaluate assay conditions (e.g., buffer pH, cell lines). Systematic reviews ( ) guide meta-analysis of conflicting results .
Q. What strategies optimize the stability of this compound in long-term storage?
- Methodological Answer :
- Storage Conditions : Use desiccants at -20°C (e.g., recommends ≤5 years stability).
- Solvent Selection : Avoid protic solvents (e.g., water) to prevent hydrolysis; use anhydrous DMSO or acetonitrile.
- Degradation Monitoring : Periodic HPLC or LC-MS analysis (e.g., ’s safety protocols) .
Q. How can receptor-binding affinities of 4-pentylpiperidine derivatives be predicted and validated?
- Methodological Answer :
- In Silico Modeling : Use Schrödinger’s Glide or MOE for docking studies.
- Experimental Validation : Surface plasmon resonance (SPR) or radioligand binding assays (e.g., ’s bioactivity data for 3-[(4-Fluorophenyl)methyl]piperidine).
- Cross-Compound Analysis : Compare with structurally similar ligands (e.g., ’s analogs) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
